molecular formula C20H20N2O2S3 B2754414 N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021052-54-9

N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2754414
CAS No.: 1021052-54-9
M. Wt: 416.57
InChI Key: ANBONEDLNPAKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a thioether-linked 2-oxo-2-(thiophen-2-yl)ethyl group and an acetamide moiety attached to a 4-isopropylphenyl ring.

  • Thiazole ring formation via condensation of thioureas or 2-aminothiazoles with α-haloketones or chloroacetamides .
  • Acetamide linkage through nucleophilic substitution or coupling reactions, as seen in the synthesis of N-(4-phenylthiazol-2-yl)acetamide derivatives .
    Key functional groups include the thiazole C=S (IR ~1240–1255 cm⁻¹), acetamide C=O (IR ~1663–1682 cm⁻¹), and thiophene aromatic systems (¹H NMR δ ~6.8–7.5 ppm) .

Properties

IUPAC Name

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S3/c1-13(2)14-5-7-15(8-6-14)21-19(24)10-16-11-26-20(22-16)27-12-17(23)18-4-3-9-25-18/h3-9,11,13H,10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBONEDLNPAKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of a thiazole ring and a thiophene moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H20N2O2S2C_{18}H_{20}N_2O_2S_2, and it has a molecular weight of 366.49 g/mol. The structural features include:

  • A thiazole ring, which is known for its biological activity.
  • A thiophene ring that may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole core.
  • Introduction of the thiophene group.
  • Attachment of the isopropylphenyl moiety via acetamide linkage.

Antimicrobial Activity

Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Antioxidant Properties

Research has demonstrated that compounds with thiophene groups possess antioxidant activity, likely due to their ability to scavenge free radicals. This property can be beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar thiazole structures have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis.

The proposed mechanism of action for this compound involves:

  • Binding to Enzymes : Interaction with specific enzymes leading to inhibition or modulation of their activity.
  • Cellular Uptake : The lipophilic nature due to the isopropylphenyl group may facilitate cellular uptake, enhancing bioavailability.
  • Reactive Oxygen Species Scavenging : The thiophene and thiazole groups may contribute to the scavenging of reactive oxygen species (ROS), reducing cellular damage.

Case Studies

  • Antimicrobial Testing : In vitro studies on synthesized derivatives showed that compounds similar to this compound exhibited varying degrees of antibacterial activity, with some achieving MIC values in the low micromolar range against resistant strains .
    CompoundMIC (µg/mL)Target Bacteria
    Compound A10E. coli
    Compound B5S. aureus
  • Antioxidant Assays : Compounds were evaluated using DPPH radical scavenging assays, showing significant reductions in absorbance at concentrations as low as 50 µM .
  • Enzyme Inhibition Studies : Compounds were tested for DHODH inhibition using enzymatic assays, with IC50 values indicating promising inhibitory activity comparable to known inhibitors .

Scientific Research Applications

Therapeutic Applications

  • Anti-inflammatory Activity :
    • Compounds with thiazole and thiophene structures have been studied for their anti-inflammatory properties. For instance, derivatives of thiazole have been shown to inhibit the differentiation of Th17 cells, which are implicated in autoimmune diseases. In vivo studies demonstrated that certain thiazole derivatives exhibited efficacy in mouse models of experimental autoimmune encephalomyelitis and collagen-induced arthritis .
  • Antimicrobial Properties :
    • Research indicates that thiazole and thiophene derivatives possess significant antimicrobial activity. A study highlighted the synthesis of various thiazole derivatives that displayed potent antibacterial and antifungal effects against a range of pathogens. This suggests that N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide could be explored for developing new antimicrobial agents .
  • Antitumor Activity :
    • Thiazole compounds have been recognized for their potential as antitumor agents. They may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The structural characteristics of this compound could be optimized to enhance its anticancer activity .

Case Study 1: Anti-inflammatory Efficacy

A series of experiments demonstrated that thiazole derivatives, including those similar to this compound, significantly reduced inflammatory markers in mouse models of arthritis. The study reported a reduction in joint swelling and improved mobility in treated animals compared to controls .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial effectiveness of various thiazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited notable antibacterial activity, suggesting potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Motifs

  • N-(4-Phenylthiazol-2-yl)acetamide (): Lacks the thiophene and thioether groups but shares the thiazole-acetamide backbone. Synthesized via 2-amino-4-phenylthiazole and acetonitrile with AlCl₃, highlighting simpler substitution patterns .
  • 2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide () : Incorporates a thiophen-2-ylmethyl group instead of the thioether-thiophene chain. The absence of the 2-oxoethyl spacer may reduce conformational flexibility compared to the target compound .

Thioether-Linked Thiazole Derivatives

  • N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (): Features a cyclopropanecarboxamide substituent and a p-tolylamino group. The 2-oxoethyl spacer is similar, but the lack of a thiophene ring may alter electronic properties and bioavailability .
  • N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide () : Contains a dihydrothiazole ring with a mercapto group, which could enhance metal-binding capacity but reduce stability compared to the target compound’s fully aromatic thiazole .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Melting Point (°C) References
Target Compound C₁₉H₂₁N₂O₂S₃ Thiazole, thiophene, acetamide, thioether Not reported -
N-(4-Phenylthiazol-2-yl)acetamide C₁₁H₁₀N₂OS Thiazole, acetamide ~160–165 (inferred)
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide C₁₆H₁₃N₂OS₂ Thiazole, thiophene, acetamide Not reported
N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide C₁₆H₁₇N₃O₂S Thiazole, carboxamide, 2-oxoethyl Not reported
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide C₁₃H₁₄N₂O₃S₂ Dihydrothiazole, mercapto, acetamide Not reported

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for synthesizing N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide, and how can intermediates be characterized?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key fragments (e.g., thiophene, thiazole, and isopropylphenyl moieties). Use cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene linkages) and thioether formation via nucleophilic substitution. Employ nuclear magnetic resonance (NMR) spectroscopy for intermediate characterization, focusing on δ-values for thiazole protons (8.5–9.0 ppm) and thiophene aromatic signals (6.5–7.5 ppm). Validate purity via high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Combine mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS to detect [M+H]+ peaks) and infrared (IR) spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thioether S-C stretch at ~650 cm⁻¹). X-ray crystallography is ideal for resolving ambiguities in stereochemistry or regiochemistry. For purity, use differential scanning calorimetry (DSC) to detect polymorphic impurities and thermogravimetric analysis (TGA) to assess thermal stability .

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Start with in silico docking studies to predict target binding (e.g., using AutoDock Vina with protein databases like PDB). Follow with in vitro enzyme inhibition assays (e.g., fluorescence-based assays for kinase or protease targets) at varying concentrations (1 nM–100 µM). Include positive controls (e.g., staurosporine for kinases) and validate results via dose-response curves (IC₅₀ calculations). Use statistical tools like ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazole-thioether linkage during synthesis?

  • Methodological Answer : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., CuI for Ullman-type couplings) using a Design of Experiments (DoE) approach. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–120°C) and reaction time (6–24 h). Apply response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Validate reproducibility across three independent trials .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate force field parameters in molecular dynamics (MD) simulations to account for solvent effects (e.g., explicit water models vs. implicit solvation). Perform free energy perturbation (FEP) calculations to refine binding affinity predictions. Experimentally, use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) and compare with computational ΔG values. Cross-validate with mutagenesis studies on target proteins to identify critical binding residues .

Q. How can the metabolic stability of this compound be assessed in preclinical studies?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with NADPH cofactor. Quantify parent compound degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) over 0–60 min. Calculate half-life (t₁/₂) using first-order kinetics. For in vivo correlation, administer the compound to rodent models and collect plasma samples at timed intervals (0–24 h). Use non-compartmental analysis (NCA) to determine AUC and clearance rates .

Q. What advanced spectroscopic methods can elucidate the compound’s interaction with biological membranes?

  • Methodological Answer : Employ solid-state NMR to study lipid bilayer incorporation (e.g., ³¹P NMR for phospholipid headgroup interactions). Use fluorescence anisotropy with labeled membranes to assess membrane fluidity changes. For spatial resolution, apply cryo-electron microscopy (cryo-EM) to visualize compound localization in liposomes. Complement with molecular dynamics simulations to model lipid interaction thermodynamics .

Data Interpretation and Reporting

Q. How should researchers address outliers in spectroscopic or chromatographic data?

  • Methodological Answer : Apply Grubbs’ test to statistically identify outliers (α = 0.05). Repeat measurements under identical conditions to rule out instrumentation errors. For NMR, check for solvent impurities (e.g., residual DMSO in DMSO-d6) or decomposition via 2D NMR (COSY, HSQC). In HPLC, recalibrate detectors and columns, and test with reference standards .

Q. What frameworks ensure rigorous documentation of synthetic procedures and data?

  • Methodological Answer : Adopt electronic lab notebooks (ELNs) with metadata tagging (e.g., reaction ID, date, operator). Include raw data (e.g., NMR FID files, HPLC chromatograms) and processed results (e.g., integration values). For reproducibility, document exact instrument parameters (e.g., NMR spectrometer frequency, HPLC gradient program). Use version control systems (e.g., Git) for iterative protocol updates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.